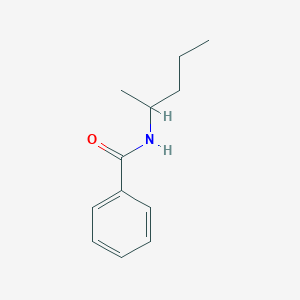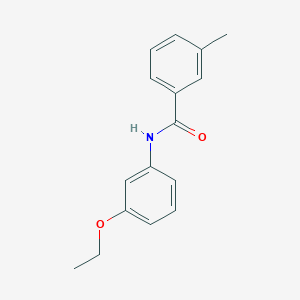
N-(3-ethoxyphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxyphenyl)-3-methylbenzamide, also known as EPM, is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential applications in various scientific fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
N-(3-ethoxyphenyl)-3-methylbenzamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N-(3-ethoxyphenyl)-3-methylbenzamide has been investigated for its potential as a herbicide and insecticide. In material science, it has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethoxyphenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. N-(3-ethoxyphenyl)-3-methylbenzamide may also modulate the activity of neurotransmitters in the brain, leading to its potential as a therapeutic agent for neurodegenerative disorders.
Efectos Bioquímicos Y Fisiológicos
N-(3-ethoxyphenyl)-3-methylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders. In addition, N-(3-ethoxyphenyl)-3-methylbenzamide has been shown to exhibit herbicidal and insecticidal activity in plant and insect models, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-ethoxyphenyl)-3-methylbenzamide is its relatively simple synthesis method, which makes it readily available for research purposes. Another advantage is its broad range of potential applications in various scientific fields. However, one limitation is the lack of comprehensive studies on its safety and toxicity, which may hinder its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(3-ethoxyphenyl)-3-methylbenzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies on its safety and toxicity are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-(3-ethoxyphenyl)-3-methylbenzamide can be synthesized through a multi-step process starting from 3-methylbenzoyl chloride and 3-ethoxyaniline. The first step involves the reaction of 3-methylbenzoyl chloride with sodium ethoxide to form the corresponding ethyl ester. The ester is then reacted with 3-ethoxyaniline in the presence of a catalyst to form N-(3-ethoxyphenyl)-3-methylbenzamide. The purity of the final product can be improved through recrystallization.
Propiedades
Número CAS |
723742-55-0 |
|---|---|
Nombre del producto |
N-(3-ethoxyphenyl)-3-methylbenzamide |
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(3-ethoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-9-5-8-14(11-15)17-16(18)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,17,18) |
Clave InChI |
NVFYLXUGPDVUMI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



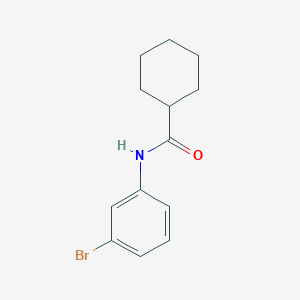
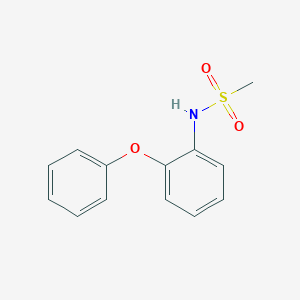
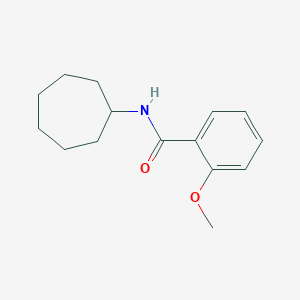
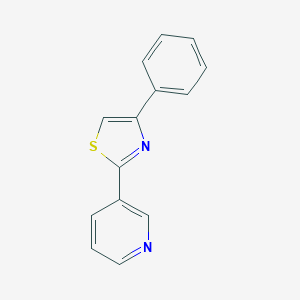
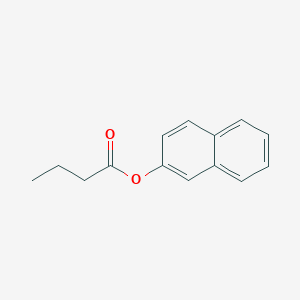
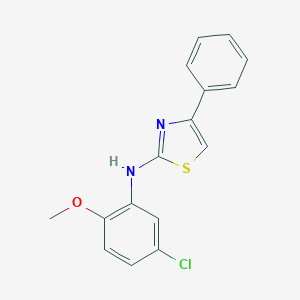


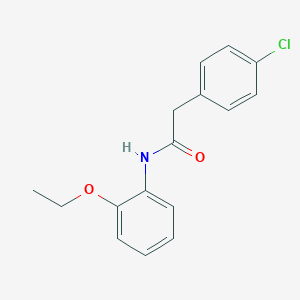

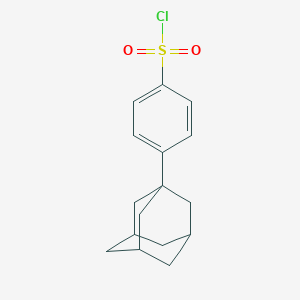
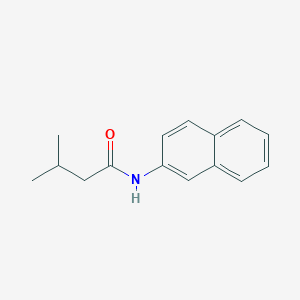
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
